molecular formula C12H11NO4 B2366582 Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate CAS No. 620931-23-9

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate

Cat. No.: B2366582
CAS No.: 620931-23-9
M. Wt: 233.223
InChI Key: YNCKAINFNVQQLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indole core structure, which is known for its biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . For this compound, specific conditions such as the use of methanesulfonic acid under reflux in methanol can be employed .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of method depends on the desired scale and application of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer properties.

Uniqueness

Methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate stands out due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

methyl 2-(5-methyl-2,3-dioxoindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-3-4-9-8(5-7)11(15)12(16)13(9)6-10(14)17-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCKAINFNVQQLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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